Oxysanguinarine

Overview

Description

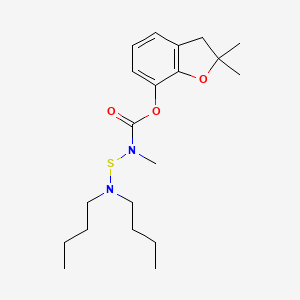

Oxysanguinarine is a benzophenanthridine alkaloid known for its wide range of biological activities. This compound is synthesized from easily available benzonitrile and toluamide through cycloaddition reactions, demonstrating the synthetic accessibility of fully aromatized benzo[c]phenanthridine compounds, including oxysanguinarine (Le et al., 2004).

Synthesis Analysis

The synthesis of oxysanguinarine involves lithiated toluamide-benzonitrile cycloaddition reactions, offering a highly efficient method for preparing diverse substituted aromatic benzo[c]phenanthridine compounds on a multi-gram scale (Le & Cho, 2006). Additionally, nickel-catalyzed annulation serves as a key step in a protecting-group-free total synthesis approach for isoquinoline alkaloids, including oxysanguinarine, showcasing a four-step synthesis from o-bromobenzaldehyde derivatives (Korivi & Cheng, 2010).

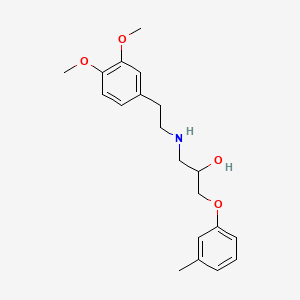

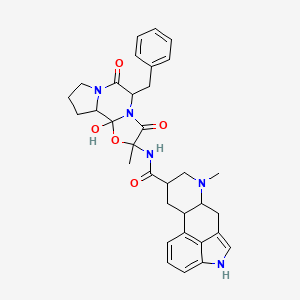

Molecular Structure Analysis

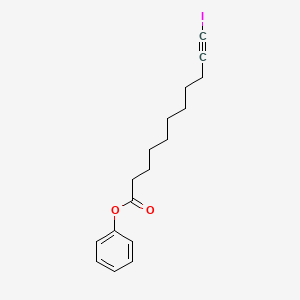

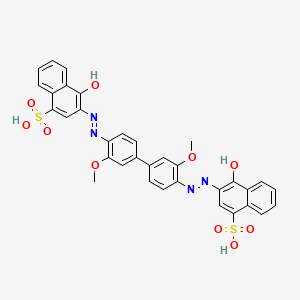

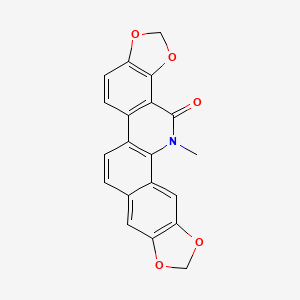

The molecular structure of oxysanguinarine has been elucidated through the examination of sanguinarine free base, where oxysanguinarine was identified as a side product formed by the disproportionation of the pseudobase intermediate. This structural analysis provides insight into the configuration and stability of oxysanguinarine as a distinct compound (Dostál et al., 1996).

Chemical Reactions and Properties

Oxysanguinarine undergoes photochemical conversion from the alkanolamine form of sanguinarine, involving an irreversible photo-oxidation reaction in the excited singlet state, which necessitates the presence of molecular oxygen. This reaction pathway highlights the unique photochemical properties of oxysanguinarine (Kumar et al., 1997).

Scientific Research Applications

Anti-Non-Small Cell Lung Cancer Agents

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : A novel series of sanguinarine (SA) derivatives were synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents .

- Methods of Application or Experimental Procedures : The compounds inhibited A549 and H1975 NSCLC cells with IC50 values of 0.96 – >30 μM and 0.79 – >30 μM, respectively . Compounds 8d–8j exhibited low micromolar inhibitory activity .

- Results or Outcomes : The study showed that compound 8h induced apoptosis of A549 and H1975 cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) .

Chronic Diseases

- Specific Scientific Field : Nutraceuticals and Chronic Diseases .

- Summary of the Application : Sanguinarine modulates cell death signaling pathways and induces apoptosis through different ways .

- Methods of Application or Experimental Procedures : The molecule is endowed with remarkable biological activities and large number of studies on its various activities has been published potentiating its development as a therapeutic agent particularly for chronic human diseases like cancer, asthma, etc .

- Results or Outcomes : These data may be useful to understand the therapeutic potential of this important and highly abundant alkaloid that may aid in the development of sanguinarine-based therapeutic agents with high efficacy and specificity .

Synthesis of Natural Products

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Oxysanguinarine is used in the synthesis of several natural products, all containing the benzo[c]phenanthridine core .

- Methods of Application or Experimental Procedures : A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors is described. The utility of this new method was proven in the syntheses of several natural products .

- Results or Outcomes : The study showed that this new method could be used to synthesize several natural products, all containing the benzo[c]phenanthridine core .

Antimalarial Agent

- Specific Scientific Field : Pharmacology .

- Summary of the Application : Oxysanguinarine has been found to have antimalarial activity .

- Methods of Application or Experimental Procedures : Oxysanguinarine is a protoberberine alkaloid from Meconopsis simplicifolia with antimalarial activity .

- Results or Outcomes : The study showed that Oxysanguinarine has potential as a therapeutic agent for malaria .

Synthesis of Natural Products

- Specific Scientific Field : Organic Chemistry .

- Summary of the Application : Oxysanguinarine is used in the synthesis of several natural products, all containing the benzo[c]phenanthridine core .

- Methods of Application or Experimental Procedures : A new method for preparing naphthyl amines from 1,5 unsaturated dicarbonyl precursors is described. The utility of this new method was proven in the syntheses of several natural products .

- Results or Outcomes : The study showed that this new method could be used to synthesize several natural products, all containing the benzo[c]phenanthridine core .

Antimalarial Agent

- Specific Scientific Field : Pharmacology .

- Summary of the Application : Oxysanguinarine has been found to have antimalarial activity .

- Methods of Application or Experimental Procedures : Oxysanguinarine is a protoberberine alkaloid from Meconopsis simplicifolia with antimalarial activity .

- Results or Outcomes : The study showed that Oxysanguinarine has potential as a therapeutic agent for malaria .

Future Directions

properties

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c1-21-18-12(3-2-10-6-15-16(7-13(10)18)25-8-24-15)11-4-5-14-19(26-9-23-14)17(11)20(21)22/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHGABBBZRPRJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203274 | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxysanguinarine | |

CAS RN |

548-30-1 | |

| Record name | Oxysanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxysanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)